2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structure of pyrimidines allows for a wide range of modifications, making them versatile scaffolds for drug design .Chemical Reactions Analysis
The chemical characteristics and reactivities of pyrimidine derivatives have been investigated . For instance, the introduction of two aryl moieties on the adjacent positions 2 and 3 in imidazo[1,2-a]pyrimidine analogs selectively improved their properties .Physical and Chemical Properties Analysis
The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Scientific Research Applications
Synthesis and Antifungal Activity
Some derivatives of pyrido[2,3-d]pyrimidines, related to the chemical structure of interest, have been synthesized and evaluated for their antifungal activities. For example, compounds like 7-methoxy-5-(4-methoxyphenyl)-4-oxo-2-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile showed significant antifungal properties (Hanafy, 2011).
Anti-Inflammatory and Analgesic Agents
Research involving novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from related compounds has been conducted. These compounds have been evaluated for their potential as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Optimization of Biological Properties
Chemical modification of the pyridine moiety in molecules structurally similar to the one of interest has been considered to optimize biological properties. Modifications led to increased biological activity, particularly in para-substituted derivatives, which were recommended for further research as potential new analgesics (Ukrainets et al., 2015).
Synthesis of Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines
Compounds like 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides have been synthesized and used as synthons for other pyridothienopyrimidines and related fused systems. Such research underscores the versatility of pyrido[1,2-a]pyrimidine derivatives in synthesizing novel compounds with potential pharmacological activities (Bakhite et al., 2005).
Cytotoxicity Studies
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential application of such compounds in cancer research and therapy (Hassan et al., 2014).
Synthesis and Antiviral Activity
Derivatives structurally related to pyrazolo[3,4-d]pyrimidine have been synthesized and assessed for their antiviral activities, particularly against human cytomegalovirus and herpes simplex virus. Such studies highlight the potential of these compounds in developing new antiviral drugs (Saxena et al., 1990).
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Properties
IUPAC Name |
2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-5-3-7-17-11(9)16-13(19)10(14(17)20)12(18)15-6-4-8-21-2/h3,5,7,19H,4,6,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQFUFJDSRHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.